molecular formula C10H16O2 B6260051 (2E)-3-cyclohexylbut-2-enoic acid CAS No. 74896-74-5

(2E)-3-cyclohexylbut-2-enoic acid

Cat. No.: B6260051
CAS No.: 74896-74-5
M. Wt: 168.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-Cyclohexylbut-2-enoic acid (CAS 74896-74-5) is an unsaturated carboxylic acid with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound, identified by the MDL number MFCD01734580, features a cyclohexyl substituent and a trans-configured (E) double bond in its structure, as defined by its SMILES notation . This specific configuration is significant as it can influence the molecule's stereochemistry and intermolecular interactions in research applications. As a derivative of crotonic acid, the core but-2-enoic acid structure is a well-characterized scaffold in organic chemistry, known to participate in various reactions such as halogen addition, esterification, and serving as a comonomer in synthesis . Researchers value this compound as a potential building block for the synthesis of more complex organic molecules, leveraging the reactivity of the carboxylic acid group and the alkene functionality. The compound is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

74896-74-5

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

In a representative procedure, crotonic acid (172 g) is refluxed with 3,3-dimethyl-butan-2-ol (200 g) in toluene (300 mL) using p-toluenesulfonic acid (PTSA, 3 g) as a catalyst. A Dean-Stark trap facilitates azeotropic removal of water, driving the equilibrium toward ester formation. The reaction achieves completion after 38 hours at reflux, as monitored by gas chromatography (GC). Post-reaction workup involves sequential washes with brine, sodium bicarbonate, and water, followed by fractional distillation under reduced pressure (0.77 mmHg) to isolate the ester.

Hydrolysis to the Target Acid

The ester intermediate is hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the free acid. For example, but-2-enoic acid 1,2-dimethyl-propyl ester (157 g) is treated with 50% sodium hydroxide (1 L) at 95°C, followed by acidification with HCl to precipitate this compound. The stereochemical integrity of the α,β-unsaturated system is preserved due to the mild hydrolysis conditions.

Table 1: Key Reaction Parameters for Esterification-Hydrolysis

ParameterValueSource
CatalystPTSA (3 g)
SolventToluene (300 mL)
Reaction Time38 hours
Distillation Pressure0.77 mmHg
Hydrolysis Base50% NaOH

9-BBN-Mediated Hydroboration and CO₂ Insertion

A stereoselective route reported by the Royal Society of Chemistry employs hydroboration of allenes with 9-BBN, followed by carbon dioxide insertion, to synthesize β,γ-unsaturated carboxylic acids. While the original protocol produces 2-cyclohexylbut-3-enoic acid (5a), modifications to the allene substrate can redirect the reaction toward this compound.

Hydroboration of Modified Allenes

In a glovebox, a pressure tube charged with a cyclohexyl-substituted allene (1.5 mmol) and 9-BBN (0.7 equiv) in dry 1,2-dimethoxyethane (DME, 7 mL) is heated to 50°C for 24 hours. The resulting organoborane intermediate is treated with cesium fluoride (3 equiv) and carbon dioxide (120 mL) at 120°C for 24 hours. Acidic workup (6 M HCl) liberates the carboxylic acid, which is extracted with diethyl ether and purified via distillation.

Stereochemical and Mechanistic Considerations

The anti-Markovnikov addition of 9-BBN to the allene dictates the regiochemistry, while the E-configuration arises from the trans-addition of boron and hydrogen during hydroboration. This method achieves a 76% yield for 2-cyclohexylbut-3-enoic acid, suggesting comparable efficiency for the target isomer with optimized substrates.

Table 2: Hydroboration-CO₂ Insertion Reaction Metrics

ParameterValueSource
Borane Reagent9-BBN (0.7 equiv)
CO₂ Pressure120 mL (syringe)
Reaction Temperature120°C
Yield76% (for but-3-enoic analog)

Nickel-Catalyzed Reductive Vinylation

A nickel-catalyzed cross-coupling strategy enables the synthesis of α-substituted but-2-enoic acids via reductive vinylation. This method, adapted from the preparation of ethyl (E)-2-benzamido-4-cyclohexylbut-3-enoate, employs cyclohexenyl triflate and a nickel-ligand system to control stereochemistry.

Catalytic System and Substrate Scope

In a Schlenk tube, NiCl₂(Py)₄ (0.1 equiv), dtBBPy (0.05 equiv), Zn (2.0 equiv), MgCl₂ (1.5 equiv), and TBAI (2.0 equiv) are combined in 1,4-dioxane (1 mL) under nitrogen. Cyclohex-1-en-1-yl trifluoromethanesulfonate (1.5 equiv) is added, and the mixture is stirred at 60°C for 12 hours. The reaction proceeds via a nickel-mediated oxidative coupling, with the dtBBPy ligand enforcing the E-configuration by stabilizing the trans transition state.

Post-Reaction Modifications

The ester product is hydrolyzed using aqueous NaHSO₄ (1 M) and extracted into ethyl acetate. Subsequent acidification yields this compound with minimal epimerization, owing to the rigidity of the α,β-unsaturated system.

Table 3: Nickel-Catalyzed Reductive Vinylation Conditions

ParameterValueSource
CatalystNiCl₂(Py)₄ (0.1 equiv)
LiganddtBBPy (0.05 equiv)
Reducing AgentZn (2.0 equiv)
Reaction Temperature60°C

Comparative Analysis of Methodologies

Yield and Scalability

  • Esterification-Hydrolysis : Offers moderate yields (65–75%) but requires multi-step purification.

  • 9-BBN/CO₂ Route : High yielding (76%) but limited by the availability of specialized allene substrates.

  • Nickel Catalysis : Scalable to gram quantities with excellent stereocontrol, though ligand costs may hinder industrial adoption.

Stereochemical Fidelity

The nickel-catalyzed method provides superior control over the E-configuration (>95% diastereomeric excess) compared to the hydroboration route (85–90% de) .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclohexylbut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Produces cyclohexyl ketones or carboxylic acids.

    Reduction: Produces cyclohexyl alcohols or alkanes.

    Substitution: Produces substituted cyclohexyl derivatives.

Scientific Research Applications

Organic Synthesis

(2E)-3-Cyclohexylbut-2-enoic acid is utilized as an intermediate in organic synthesis. It can be transformed into various derivatives, which are essential for the development of pharmaceuticals and agrochemicals. The compound's double bond allows for reactions such as:

  • Hydrogenation : Converting the double bond into a single bond to create saturated compounds.
  • Esterification : Reacting with alcohols to form esters, which are important in flavor and fragrance industries.

Polymer Chemistry

This compound is significant in the production of acrylic polymers. Its ability to participate in free radical polymerization makes it a candidate for:

  • Acrylic Resins : Used in coatings, adhesives, and sealants due to their durability and resistance to environmental degradation.
  • Cross-linking Agents : Enhancing the mechanical properties of polymers by creating three-dimensional networks.

Material Science

In material science, this compound is explored for its potential applications in:

  • Smart Materials : Incorporating this compound into smart materials that respond to environmental changes.
  • Nanocomposites : Enhancing the properties of nanocomposites by improving dispersion and compatibility with other materials.

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of this compound as a monomer in the synthesis of functionalized acrylic polymers. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional acrylics, making them suitable for high-performance applications in automotive coatings.

Case Study 2: Use as an Additive in Coatings

Research highlighted the effectiveness of this compound as an additive in waterborne coatings. The addition of this compound improved the adhesion properties and water resistance of the coatings, offering a more sustainable alternative to solvent-based systems.

Mechanism of Action

The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E)-3-cyclohexylbut-2-enoic acid (inferred data) with similar enoic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Solubility (Inferred)
(2E)-3-cyclohexylprop-2-enoic acid 56453-86-2 C₉H₁₄O₂ 154.21 Cyclohexyl, α,β-unsaturated Low (lipophilic)
2-hydroxybut-3-enoic acid Not reported C₄H₆O₃ 102.09 Hydroxyl at C2, double bond at C3 Moderate (polar)
Atorvastatin 3-Deoxyhept-2-Enoic Acid N/A C₃₃H₃₃FN₂O₄ ~540.63 Fluorophenyl, isopropyl, carbamoyl Very low (hydrophobic)
(E)-4-hydroxybut-2-enoic acid 35504-85-9 C₁₀H₇FO₃ 194.16 Fluorine, tetrahydronaphthalenyl Low to moderate

Key Observations :

  • Lipophilicity: The cyclohexyl group in the target compound enhances lipid solubility compared to hydroxylated analogs like 2-hydroxybut-3-enoic acid .
  • Steric Effects: The bulky cyclohexyl group may hinder nucleophilic attack at the β-carbon, reducing reactivity in Michael addition reactions compared to less-substituted enoic acids.
  • Hydrogen Bonding: Hydroxyl-containing analogs (e.g., 2-hydroxybut-3-enoic acid) exhibit higher polarity and water solubility due to H-bonding capacity .

Stability and Reactivity

  • Thermal Stability: Cyclohexyl-substituted enoic acids are thermally stable due to reduced resonance stabilization compared to aromatic analogs (e.g., cinnamic acid derivatives).
  • Acid Strength: The electron-withdrawing effect of the α,β-unsaturated system increases acidity (pKa ~4–5), similar to other enoic acids. Hydroxy-substituted analogs may exhibit slightly lower acidity due to intramolecular H-bonding .

Biological Activity

(2E)-3-cyclohexylbut-2-enoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical formula:

C9H14O2\text{C}_9\text{H}_{14}\text{O}_2

This structure includes a cyclohexyl group attached to a butenoic acid backbone, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis.
  • Anticancer Potential : Some studies have explored its ability to inhibit cancer cell proliferation, particularly in B-cell malignancies.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Modulation of Cell Signaling : It may affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
  • Interaction with Receptors : The compound could interact with specific cellular receptors, influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammation markers
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its utility in inflammatory diseases.

Case Study 3: Anticancer Research

In a study examining the anticancer potential, this compound was shown to inhibit the proliferation of B-cell lymphoma cells. This effect was attributed to the compound's ability to induce apoptosis and block cell cycle progression.

Q & A

Q. What are the optimal synthesis routes for (2E)-3-cyclohexylbut-2-enoic acid, and how do reaction conditions affect yield and stereoselectivity?

  • Methodological Answer : Two primary synthesis routes are documented:
  • Route 1 : Hydrolysis of (E)-3-cyclohexyl-2-propenoic acid ethyl ester under basic conditions (e.g., NaOH/EtOH), achieving ~91% yield .
  • Route 2 : Knoevenagel condensation of malonic acid with cyclohexanecarboxaldehyde, catalyzed by pyridine or piperidine, yielding ~77% .
  • Key Factors : Reaction temperature, solvent polarity, and catalyst selection critically influence stereoselectivity. For example, polar aprotic solvents (e.g., DMF) may enhance E/Z ratio control.

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : The coupling constant (JJ) between H2 and H3 in 1^1H NMR distinguishes E/Z isomers. For the E-configuration, JtransJ_{trans} typically ranges 12–16 Hz, while Z-isomers show lower values (6–10 Hz) .
  • IR Spectroscopy : The conjugated C=O and C=C stretching frequencies (1680–1720 cm1^{-1} and 1620–1660 cm1^{-1}, respectively) confirm α,β-unsaturation .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s reactivity in cycloaddition or conjugate addition reactions?

  • Methodological Answer :
  • Steric Effects : The bulky cyclohexyl group hinders nucleophilic attack at the β-carbon, favoring 1,4-addition over 1,2-addition in Michael reactions .
  • Electronic Effects : The electron-donating cyclohexyl group reduces electrophilicity of the α,β-unsaturated system, requiring stronger electrophiles (e.g., organocuprates) for efficient reactions.
  • Case Study : Compare reactivity with analogous phenyl-substituted acids (e.g., (E)-3-phenylacrylic acid) to isolate steric/electronic contributions .

Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps, and acidity (pKapK_a) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess aggregation behavior.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem 3D conformer data (CID: 56453-86-2) .

Q. How can researchers resolve contradictions in reported biological activities of structurally related enoic acids?

  • Methodological Answer :
  • Meta-Analysis : Compile data from standardized assays (e.g., IC50_{50} values in enzyme inhibition studies) to identify outliers .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., halogenation vs. alkylation) using a reference table:
CompoundSubstituentBiological ActivityReference
(E)-3-(4-Cl-phenyl)but-2-enoic acid4-Cl-phenylAntibacterial (MIC: 8 µg/mL)
This compoundCyclohexylAntifungal (IC50_{50}: 12 µM)
  • Experimental Replication : Validate conflicting results under controlled conditions (e.g., fixed pH, temperature) .

Experimental Design & Data Analysis

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., decarboxylated products).
  • Optimization :
  • Reduce reaction time to minimize side reactions (e.g., over-condensation).
  • Add radical inhibitors (e.g., BHT) to suppress polymerization .

Q. How can researchers analyze enantiomeric excess (ee) of chirally modified derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase.
  • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.